[(2S,5R)-5-Phenyloxolan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-Phenyloxolan-2-yl]methanol is a chiral compound with a unique structure that includes a phenyloxolane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Phenyloxolan-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Phenyloxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different alcohols or hydrocarbons.
Substitution: The phenyloxolane ring can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
[(2S,5R)-5-Phenyloxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Phenyloxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes in a stereospecific manner, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Uniqueness
[(2S,5R)-5-Phenyloxolan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a phenyloxolane ring and a methanol group
Properties
IUPAC Name |
[(2S,5R)-5-phenyloxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMGWAEHDDKIB-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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